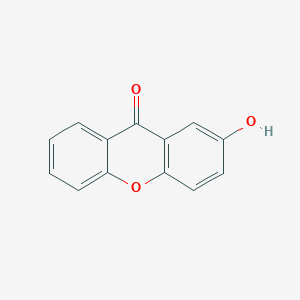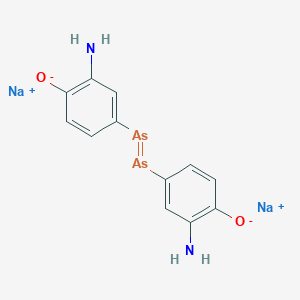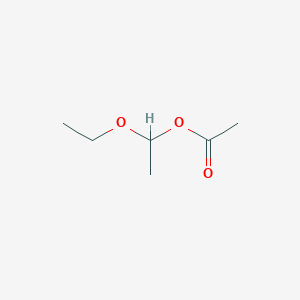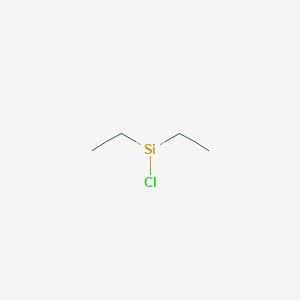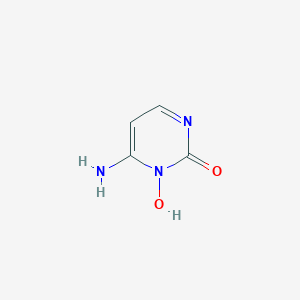
6-Amino-1-hydroxypyrimidin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-hydroxypyrimidin-2(1h)-one, commonly known as AHP, is a chemical compound that has been extensively researched for its potential applications in various fields such as medicine, agriculture, and material science. AHP is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure. In
Applications De Recherche Scientifique
AHP has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, AHP has been shown to have antiviral, antibacterial, and antitumor properties. AHP has also been studied for its potential use as a diagnostic tool for cancer. In agriculture, AHP has been shown to have herbicidal and insecticidal properties. In material science, AHP has been studied for its potential use in the synthesis of novel materials.
Mécanisme D'action
The mechanism of action of AHP is not fully understood. However, it is believed that AHP acts by inhibiting the activity of enzymes that are essential for the growth and survival of cells. AHP has been shown to inhibit the activity of thymidylate synthase, an enzyme that is essential for the synthesis of DNA.
Effets Biochimiques Et Physiologiques
AHP has been shown to have several biochemical and physiological effects. In vitro studies have shown that AHP inhibits the growth of various cancer cell lines. AHP has also been shown to inhibit the replication of HIV-1 and other viruses. In vivo studies have shown that AHP has antitumor activity in animal models. AHP has also been shown to have herbicidal and insecticidal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using AHP in lab experiments is that it is a relatively simple compound to synthesize. AHP is also stable under normal laboratory conditions. However, one limitation of using AHP in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to design experiments that specifically target its activity.
Orientations Futures
There are several future directions for research on AHP. One direction is to further explore its potential applications in medicine, agriculture, and material science. Another direction is to elucidate its mechanism of action and identify its molecular targets. This could lead to the development of more specific inhibitors of its activity. Additionally, research could be focused on the synthesis of novel derivatives of AHP with improved properties.
Méthodes De Synthèse
The synthesis of AHP can be achieved through several methods, including the reaction of uracil with hydroxylamine hydrochloride, the reaction of uracil with nitrous acid, and the reaction of uracil with sodium nitrite and hydroxylamine hydrochloride. However, the most commonly used method is the reaction of uracil with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. This method yields AHP in high purity and yield.
Propriétés
Numéro CAS |
1806-61-7 |
|---|---|
Nom du produit |
6-Amino-1-hydroxypyrimidin-2(1h)-one |
Formule moléculaire |
C4H5N3O2 |
Poids moléculaire |
127.1 g/mol |
Nom IUPAC |
6-amino-1-hydroxypyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O2/c5-3-1-2-6-4(8)7(3)9/h1-2,9H,5H2 |
Clé InChI |
YSQOZBXFSNQQJT-UHFFFAOYSA-N |
SMILES |
C1=C(N(C(=O)N=C1)O)N |
SMILES canonique |
C1=C(N(C(=O)N=C1)O)N |
Autres numéros CAS |
1806-61-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





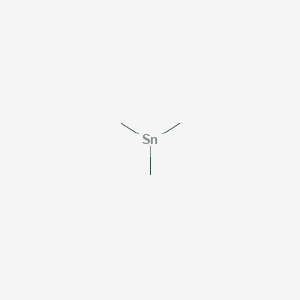
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
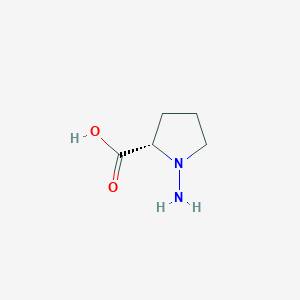

![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)


